molecular formula C25H32ClNO2 B13971350 Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2,6-dimethyl-1-piperidinyl)ethyl ester, hydrochloride CAS No. 37124-14-4

Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2,6-dimethyl-1-piperidinyl)ethyl ester, hydrochloride

Cat. No.: B13971350
CAS No.: 37124-14-4
M. Wt: 414.0 g/mol
InChI Key: SNKULGXLNJAFNO-UHFFFAOYSA-N
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Description

The compound "Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2,6-dimethyl-1-piperidinyl)ethyl ester, hydrochloride" is a cyclopropane derivative featuring a diphenyl-substituted cyclopropane core, a 2,6-dimethylpiperidine moiety, and a hydrochloride salt. The hydrochloride salt likely enhances solubility and stability, a common strategy in drug formulation .

Properties

CAS No.

37124-14-4

Molecular Formula

C25H32ClNO2

Molecular Weight

414.0 g/mol

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C25H31NO2.ClH/c1-19-10-9-11-20(2)26(19)16-17-28-24(27)23-18-25(23,21-12-5-3-6-13-21)22-14-7-4-8-15-22;/h3-8,12-15,19-20,23H,9-11,16-18H2,1-2H3;1H

InChI Key

SNKULGXLNJAFNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include cyclopropanecarboxylic acid derivatives with ester groups, halogenated substituents, or amine salts. Below is a comparative analysis based on available evidence:

Compound Name Key Structural Features Applications/Properties Reference
Target Compound 2,2-diphenyl cyclopropane; 2-(2,6-dimethylpiperidinyl)ethyl ester; hydrochloride salt Presumed enhanced solubility due to HCl salt; potential CNS or pesticidal activity (inferred from piperidine/ester groups)
Tetramethrin (CAS 7696-12-0) 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylic acid ester Insecticide; acts as a neurotoxin via sodium channel modulation
1-(2-aminoethyl) cyclopropanecarboxylic acid hydrochloride (CAS 31420-47-0) Cyclopropane core with aminoethyl group; hydrochloride salt Pharmaceutical intermediate; improved solubility via salt formation
Propiconazole (CAS 60207-90-1) 1,2,4-triazole-linked cyclopropane derivative Agricultural fungicide; inhibits ergosterol biosynthesis

Functional and Physicochemical Differences

  • Ester Group Variations : The target compound’s 2,6-dimethylpiperidinyl ethyl ester contrasts with Tetramethrin’s isoindolylmethyl ester, which is critical for insecticidal activity . Piperidine esters are more commonly associated with receptor-binding in pharmaceuticals (e.g., antipsychotics) .
  • Hydrochloride Salt: Unlike non-salt esters (e.g., Tetramethrin), the hydrochloride in the target compound and PharmaBlock’s 1-(2-aminoethyl) derivative improves aqueous solubility, facilitating oral or injectable administration .
  • Substituent Effects : The 2,2-diphenyl group on the cyclopropane ring may enhance steric hindrance and lipophilicity compared to methyl or halogen substituents in analogues like cyclanilide (CAS 113136-77-9) . This could influence membrane permeability and metabolic stability.

Research Findings and Gaps

  • Tetramethrin: Demonstrated rapid knockdown effects in insects but lacks piperidine-mediated CNS activity .
  • PharmaBlock Derivatives: Aminoethyl cyclopropanecarboxylic acid hydrochlorides are used in peptide synthesis but lack the diphenyl/piperidine complexity of the target compound .
  • Data Limitations: No direct studies on the target compound were found in the evidence. Its pharmacological or pesticidal profile must be inferred from structural parallels.

Notes

Evidence Limitations : The provided sources lack explicit data on the target compound. Comparisons rely on structurally related molecules with documented applications.

Hydrochloride Utility : Salt formation is a common strategy for basic nitrogen-containing compounds to improve bioavailability, as seen in tetracycline hydrochloride (CAS 64-75-5) .

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